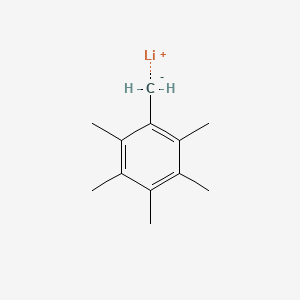
Lithium (pentamethylphenyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (pentamethylphenyl)methanide is an organolithium compound that features a lithium atom bonded to a pentamethylphenyl group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their strong nucleophilicity and basicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium (pentamethylphenyl)methanide can be synthesized through the reaction of pentamethylbenzene with n-butyllithium in a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yields. The general reaction is as follows:
C6(CH3)5H+n-BuLi→C6(CH3)5Li+n-BuH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (pentamethylphenyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Solvents: Diethyl ether, tetrahydrofuran.
Reagents: Carbonyl compounds, alkyl halides, weak acids.
Conditions: Low temperatures, inert atmosphere to prevent oxidation.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions with halides.
Lithium Salts: From deprotonation reactions.
Applications De Recherche Scientifique
Lithium (pentamethylphenyl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Material Science: Involved in the synthesis of novel materials with unique properties.
Pharmaceuticals: Potential use in the synthesis of drug intermediates.
Catalysis: Acts as a catalyst in certain organic reactions.
Mécanisme D'action
The mechanism of action of lithium (pentamethylphenyl)methanide involves its role as a nucleophile and base. The lithium atom stabilizes the negative charge on the pentamethylphenyl group, allowing it to attack electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium (phenyl)methanide
- Lithium (tert-butyl)methanide
- Lithium (trimethylsilyl)methanide
Uniqueness
Lithium (pentamethylphenyl)methanide is unique due to the presence of five methyl groups on the phenyl ring, which increases its steric bulk and influences its reactivity. This makes it less prone to side reactions compared to less sterically hindered organolithium compounds.
Conclusion
This compound is a valuable organolithium reagent with diverse applications in organic synthesis, material science, and pharmaceuticals. Its unique structure and reactivity make it a useful tool for chemists in various fields of research.
Propriétés
Numéro CAS |
139558-10-4 |
|---|---|
Formule moléculaire |
C12H17Li |
Poids moléculaire |
168.2 g/mol |
Nom IUPAC |
lithium;1-methanidyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17.Li/c1-7-8(2)10(4)12(6)11(5)9(7)3;/h1H2,2-6H3;/q-1;+1 |
Clé InChI |
CNZZUJWPWPFZLC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1=C(C(=C(C(=C1C)C)[CH2-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


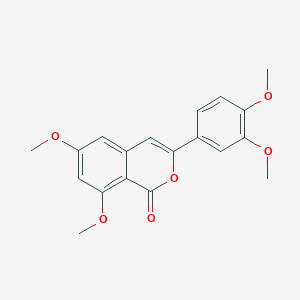
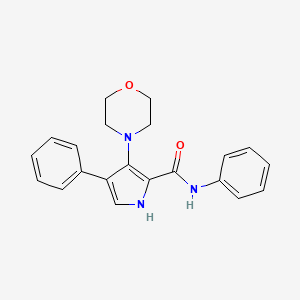
![7-[(Naphthalen-1-yl)methoxy]heptan-1-amine](/img/structure/B14262967.png)
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)
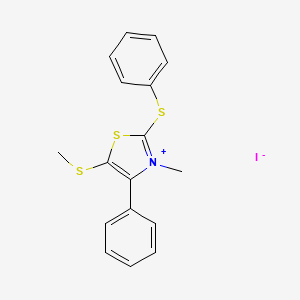

![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
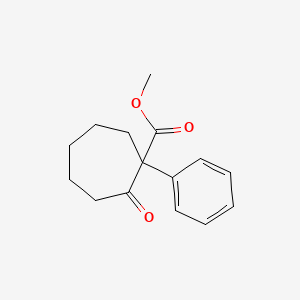
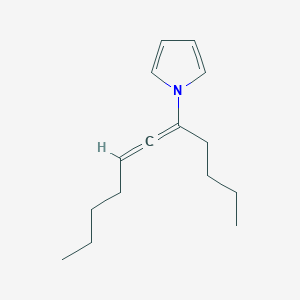
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
